(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride
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Overview
Description
(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene ring, a naphthalene moiety, and an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Naphthalene Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the naphthalene group to the indene ring.
Aminoethyl Group Addition: The aminoethyl group is introduced through reductive amination or similar reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1R)-N-[2-amino-1-(phenyl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride
- (1R)-N-[2-amino-1-(naphthalen-1-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride
Uniqueness
(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride is unique due to its specific structural features, such as the position of the naphthalene moiety and the configuration of the aminoethyl group. These structural differences can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23ClN2O |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
(1R)-N-(2-amino-1-naphthalen-2-ylethyl)-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O.ClH/c23-14-21(18-10-9-15-5-1-2-7-17(15)13-18)24-22(25)20-12-11-16-6-3-4-8-19(16)20;/h1-10,13,20-21H,11-12,14,23H2,(H,24,25);1H/t20-,21?;/m1./s1 |
InChI Key |
CIKHYRRATRMETO-RTIDRIBKSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
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